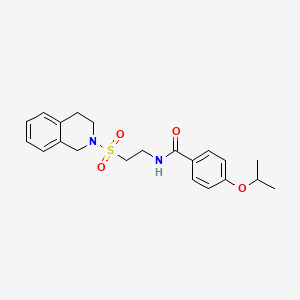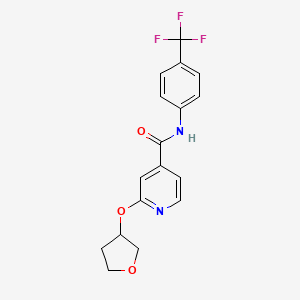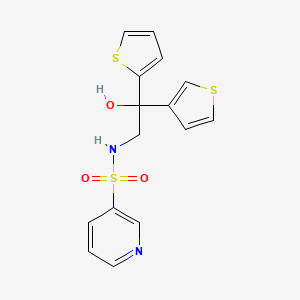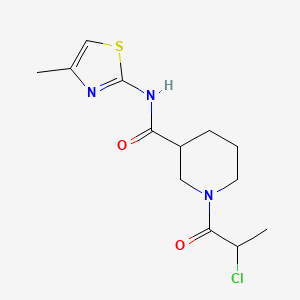![molecular formula C16H13F3N6O2S4 B2493889 N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide CAS No. 391868-85-2](/img/structure/B2493889.png)
N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiadiazoles are heterocyclic compounds containing a 1,3,4-thiadiazole ring, known for their wide range of biological and pharmaceutical activities. The interest in these compounds stems from their diverse chemical properties and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves microwave-assisted methods, facilitating rapid and efficient compound formation. For instance, Tiwari et al. (2017) described a facile, solvent-free synthesis of N-substituted benzamide derivatives containing a thiadiazole scaffold under microwave irradiation, indicating the versatility of synthesis approaches for such compounds (Tiwari et al., 2017).
Molecular Structure Analysis
The molecular structure of thiadiazole compounds is characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. These methods confirm the structural integrity and substitution patterns essential for the desired biological activity.
Chemical Reactions and Properties
Thiadiazoles undergo various chemical reactions, including cyclization, condensation, and substitution, allowing for the introduction of diverse functional groups. Ehsanfar et al. (2020) demonstrated a three-component condensation reaction involving thiadiazol-2-ylamine, showcasing the chemical versatility of these compounds (Ehsanfar et al., 2020).
科学的研究の応用
Antimicrobial and Antifungal Applications
One significant application of derivatives of this compound lies in their antimicrobial and antifungal properties. Sych et al. (2019) synthesized derivatives showing sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans. These findings suggest the compound's utility in developing new antimicrobial agents, with a particular derivative showing high antimicrobial activity warranting further investigation (Sych et al., 2019).
Synthesis and Chemical Properties
Research by Adhami et al. (2012) explored the synthesis of a related compound and its Ni and Pd complexes, shedding light on its structural and chemical properties. The study not only characterized the compound through various spectroscopic methods but also investigated its potential applications by synthesizing metal complexes, hinting at its utility in material science and catalysis (Adhami et al., 2012).
Larvicidal and Antimicrobial Activities
Compounds with the 1,3,4-thiadiazole structure have been evaluated for their larvicidal and antimicrobial activities. Kumara et al. (2015) synthesized novel triazinone derivatives demonstrating growth inhibition properties against certain bacterial and fungal pathogens, along with mosquito larvicidal activity. This suggests the potential of these compounds in developing pest control agents and antimicrobial substances (Kumara et al., 2015).
Drug Synthesis and Pharmacological Evaluation
Another realm of application is in drug synthesis and pharmacological evaluation. Shukla et al. (2012) focused on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. This research demonstrated the potential of these compounds in inhibiting glutaminase, suggesting their use in cancer therapy. The study highlighted the synthesis of potent analogs with improved drug-like properties, offering insights into the development of new therapeutic agents (Shukla et al., 2012).
作用機序
Target of action
Thiadiazole derivatives have been found to exhibit a wide range of biological activities. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of action
The exact mode of action can vary depending on the specific derivative and its targets. For example, some thiadiazole derivatives have been found to inhibit certain enzymes, interact with various receptors, or interfere with specific biochemical pathways .
Biochemical pathways
The affected pathways can also vary widely. Some thiadiazole derivatives might affect pathways related to inflammation, pain perception, microbial growth, viral replication, neuronal signaling, or tumor growth .
Result of action
The molecular and cellular effects can include reduced inflammation, alleviation of pain, inhibition of microbial growth or viral replication, protection of neurons, or inhibition of tumor growth .
特性
IUPAC Name |
N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N6O2S4/c1-2-28-14-24-22-12(30-14)20-10(26)7-29-15-25-23-13(31-15)21-11(27)8-5-3-4-6-9(8)16(17,18)19/h3-6H,2,7H2,1H3,(H,20,22,26)(H,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXZHUXBHBMXMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N6O2S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-4-oxo-2-(piperidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2493806.png)




![5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2493813.png)


![6-benzyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2493823.png)

![4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride](/img/structure/B2493825.png)
![2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B2493826.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2493828.png)
![N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)